5-Bromo-2-benzyloxy-6-methylpyridine
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Overview
Description
5-Bromo-2-benzyloxy-6-methylpyridine is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a benzyloxy group at the 2nd position, and a methyl group at the 6th position on the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine typically involves the bromination of 2-benzyloxy-6-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5th position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product . The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-benzyloxy-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the 5th position .
Scientific Research Applications
5-Bromo-2-benzyloxy-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-benzyloxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the benzyloxy group.
5-Bromo-2-methoxypyridine: Similar structure but has a methoxy group instead of a benzyloxy group.
2-Bromo-5-methylpyridine: Similar structure but the bromine and methyl groups are at different positions.
Uniqueness
5-Bromo-2-benzyloxy-6-methylpyridine is unique due to the presence of both the benzyloxy and bromine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
3-bromo-2-methyl-6-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCAMWLXQQRPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563271 |
Source
|
Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126717-60-0 |
Source
|
Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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